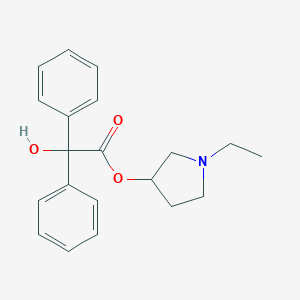

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate is a chemical compound with the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol . It is used primarily in biochemical and proteomics research . This compound is known for its unique structure, which includes a benzilic acid moiety esterified with a 1-ethyl-3-pyrrolidinyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate typically involves the esterification of benzilic acid with 1-ethyl-3-pyrrolidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzilic acid and 1-ethyl-3-pyrrolidinol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like triethylamine (TEA).

Major Products

Hydrolysis: Benzilic acid and 1-ethyl-3-pyrrolidinol.

Oxidation: Corresponding carboxylic acids and ketones.

Substitution: Various ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in biochemical assays and proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing benzilic acid and 1-ethyl-3-pyrrolidinol, which can then interact with cellular components . The compound’s effects are mediated through pathways involving ester hydrolysis and subsequent interactions with proteins and enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzilic Acid: The parent compound, which lacks the 1-ethyl-3-pyrrolidinyl ester group.

1-Ethyl-3-pyrrolidinol: The alcohol component used in the esterification process.

Other Benzilic Acid Esters: Compounds with different ester groups, such as methyl or ethyl esters.

Uniqueness

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 1-ethyl-3-pyrrolidinyl group enhances its solubility and reactivity compared to other benzilic acid esters .

Activité Biologique

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate, with the chemical formula C20H23NO3 and CAS number 94576-88-2, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and is being investigated for its therapeutic applications.

The compound features a pyrrolidine moiety, which is known for enhancing bioavailability and modifying pharmacokinetic properties. The presence of the diphenylacetate group may contribute to its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. Research shows that these compounds can induce apoptosis in cancer cells, demonstrating their potential as anticancer agents. A study reported that certain pyrrolidine derivatives had IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cell lines, suggesting robust cytotoxicity .

The mechanism underlying the biological activity of this compound appears to involve the induction of oxidative stress and apoptosis in tumor cells. This is characterized by morphological changes such as cell shrinkage and chromatin condensation, typical of apoptotic processes . Additionally, compounds with similar structures have shown to inhibit key signaling pathways involved in cell proliferation and survival.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that its lipophilic nature may enhance cellular uptake and bioavailability. Further studies are needed to elucidate its metabolic pathways and half-life in biological systems.

Study 1: Anticancer Efficacy

In a controlled study involving various pyrrolidine derivatives including this compound, researchers observed significant reductions in tumor size in xenograft models. The compound demonstrated a dose-dependent response with minimal toxicity observed at therapeutic doses .

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic mechanisms triggered by this compound revealed that it activates caspases and increases reactive oxygen species (ROS) levels within cancer cells. This dual action leads to enhanced apoptosis rates compared to untreated controls .

Data Table: Biological Activity Overview

| Activity | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | Glioblastoma multiforme | ~5 nM | Induction of apoptosis |

| Antitumor | Breast adenocarcinoma | ~10 nM | ROS generation and caspase activation |

| Cytotoxicity | Various cancer cell lines | Varies | Cell cycle arrest |

Propriétés

IUPAC Name |

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-2-21-14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,2,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINSZIYEKJQFMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276819 |

Source

|

| Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94576-88-2 |

Source

|

| Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.